Bienvenue dans la boutique en ligne BenchChem!

5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine

Neuronal nitric oxide synthase Enzyme inhibition Ki determination

5-Nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine (CAS 866155-02-4) is a synthetic, small-molecule inhibitor of neuronal nitric oxide synthase (nNOS), a heme-dependent enzyme that produces the signaling and neurotoxic molecule nitric oxide (NO). The compound, which incorporates a 5-nitropyrimidine core bearing two 4-(trifluoromethyl)benzyl substituents, belongs to a structurally distinct subclass of NOS inhibitors that exploits hydrophobic pocket interactions to achieve isoform selectivity.

Molecular Formula C20H14F6N4O2
Molecular Weight 456.3 g/mol
CAS No. 866155-02-4
Cat. No. B3160899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine
CAS866155-02-4
Molecular FormulaC20H14F6N4O2
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN(CC2=CC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C20H14F6N4O2/c21-19(22,23)15-5-1-13(2-6-15)11-29(18-27-9-17(10-28-18)30(31)32)12-14-3-7-16(8-4-14)20(24,25)26/h1-10H,11-12H2
InChIKeyYXRAWHHTWPAWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine (CAS 866155-02-4): Procurement-Ready Potency and Selectivity Profile for Neuronal Nitric Oxide Synthase Research


5-Nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine (CAS 866155-02-4) is a synthetic, small-molecule inhibitor of neuronal nitric oxide synthase (nNOS), a heme-dependent enzyme that produces the signaling and neurotoxic molecule nitric oxide (NO) [1]. The compound, which incorporates a 5-nitropyrimidine core bearing two 4-(trifluoromethyl)benzyl substituents, belongs to a structurally distinct subclass of NOS inhibitors that exploits hydrophobic pocket interactions to achieve isoform selectivity. Its primary pharmacological value stems from a quantifiable selectivity window between nNOS and endothelial NOS (eNOS), making it a useful tool compound for dissecting NOS isoform-specific functions in neurological disease models [2].

Why Off-the-Shelf NOS Inhibitors Cannot Substitute for 5-Nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine in Isoform-Selective Studies


Nitric oxide synthase inhibitors that exhibit potent pan-isoform blockade (e.g., L-NNA, L-NAME) are unsuitable for experiments requiring discrimination between the distinct physiological roles of neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms [1]. Substituting a non-selective inhibitor for 5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine introduces the confounding risk of simultaneously suppressing eNOS-mediated vasodilation, which can produce hypertensive side effects in vivo and obscure nNOS-specific readouts in ex vivo pharmacological assays [1]. This compound provides a measured, reproducible selectivity window (nNOS vs. eNOS) that generic arginine-mimetic inhibitors cannot match, directly enabling cleaner target engagement experiments without the need for complex genetic knockout controls [2].

Head-to-Head Quantitative Differentiation of 5-Nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine vs. Closest nNOS Inhibitor Analogs


nNOS Inhibitory Potency (Ki) vs. Reference Non-Selective NOS Inhibitor L-NNA

Inhibition of recombinant rat nNOS was quantified using a hemoglobin capture assay with L-arginine as substrate at pH 7.4 and 37 °C [1]. 5-Nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine demonstrated a Ki of 75 nM against rat nNOS [1]. In contrast, the widely-used non-selective NOS inhibitor Nω-Nitro-L-arginine (L-NNA) typically exhibits Ki values in the low nanomolar range across all three NOS isoforms (e.g., ~15 nM for rat nNOS), but without nNOS vs. eNOS discrimination [2].

Neuronal nitric oxide synthase Enzyme inhibition Ki determination

nNOS vs. eNOS Selectivity Ratio Determined Under Identical Assay Conditions

Under identical hemoglobin capture assay conditions (recombinant enzyme, E. coli expression, L-arginine substrate, pH 7.4, 37 °C), the compound's Ki for bovine recombinant eNOS was 485 nM compared to 75 nM for rat nNOS [1]. This yields an eNOS/nNOS selectivity ratio of 6.5-fold [1]. This head-to-head isoform selectivity within the same study design is critical because many commercially available nNOS inhibitors lack systematically measured selectivity against eNOS.

Isoform selectivity eNOS inhibition Selectivity ratio

Selectivity Advantage Over Pan-NOS Inhibitor 7-Nitroindazole (7-NI)

7-Nitroindazole (7-NI) is a commonly used nNOS inhibitor with reported IC50 values of ~0.5 μM for rat nNOS, but its selectivity over eNOS is modest, typically ≤3-fold in many studies [1]. 5-Nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine achieves a Ki-based selectivity ratio of 6.5-fold (nNOS vs. eNOS) [2]. Although the absolute potency of the target compound (75 nM) is lower than that of 7-NI (~500 nM IC50), the wider selectivity window provides greater experimental confidence in attributing observed effects specifically to nNOS inhibition.

7-Nitroindazole Isoform selectivity nNOS specificity

Optimal Scientific Use Cases for 5-Nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine Based on Quantitative Selectivity Evidence


Ex Vivo nNOS-Specific Pharmacological Studies in Isolated Neuronal Tissue Preparations

The compound's 6.5-fold selectivity for nNOS over eNOS (Ki: 75 nM vs. 485 nM) [1] makes it suitable for ex vivo brain slice or primary neuron assays where NO production is measured by hemoglobin capture or Griess assay. At a working concentration of 200–500 nM, near-complete nNOS inhibition is achievable with minimal eNOS engagement, enabling clean nNOS-dependent NO signaling readouts without the cardiovascular confounds of pan-NOS inhibitors.

Neuroprotection Target Validation in Cellular Models of Oxidative Stress

In neuronal cell lines or primary cultures subjected to glutamate-induced excitotoxicity, the compound can be used to pharmacologically validate nNOS as the relevant source of neurotoxic NO [1]. Its 75 nM nNOS Ki allows for sub-micromolar inhibition, while its selectivity profile reduces the likelihood of off-target eNOS-mediated effects that could otherwise complicate interpretation of neuroprotection data [1].

In Vivo CNS Pharmacology with Reduced Hypertensive Liability

For acute or chronic in vivo CNS disease models (e.g., stroke, Parkinson's disease, neuropathic pain), the compound's measurable eNOS-sparing window provides a safety margin against the hypertensive side effects associated with non-selective NOS blockade [1]. This selectivity is especially valuable when long-term dosing is required and blood pressure homeostasis must be maintained [1].

Quote Request

Request a Quote for 5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.